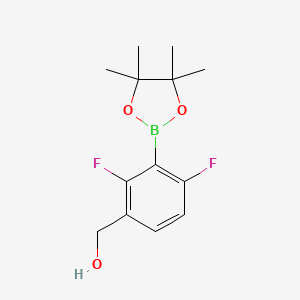

2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

[2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-9(15)6-5-8(7-17)11(10)16/h5-6,17H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYITBYUPBBNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester typically involves the reaction of 2,6-difluoro-3-hydroxymethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The boronic ester can be reduced to the corresponding borane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2,6-Difluoro-3-carboxyphenylboronic acid pinacol ester.

Reduction: 2,6-Difluoro-3-hydroxymethylphenylborane.

Substitution: Various substituted phenylboronic acid pinacol esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₃H₁₇B F₂O₃

Molecular Weight : 270.08 g/mol

Purity : Typically above 95%

The compound features a boronic ester functional group that enhances its stability and reactivity, making it particularly useful in various synthetic pathways.

Organic Synthesis

One of the primary applications of 2,6-difluoro-3-hydroxymethylphenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction allows for the coupling of aryl or vinyl halides with boronic acids or esters to produce biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl/vinyl halides and boronic esters. |

| Oxidation | Converts the boronic ester to the corresponding boronic acid. |

| Substitution Reactions | The fluorine or hydroxymethyl groups can undergo nucleophilic substitution under appropriate conditions. |

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the synthesis of biologically active molecules. Its ability to facilitate complex organic transformations makes it valuable for developing new drug candidates. For instance, it has been utilized to synthesize compounds with potential anticancer properties by forming stable complexes with biomolecules.

Biochemical Studies

The compound's interactions with biological systems have been studied extensively:

- Enzyme Inhibition : Boronic acids and their esters can inhibit serine proteases and other enzymes by forming covalent bonds with active site residues. This property is significant for drug design.

- Anticancer Activity : Compounds containing boron have shown potential in anticancer applications due to their ability to interact with cellular targets.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, showcasing the compound's utility in drug development.

Case Study 2: Stability Studies

Research on the stability of this boronic ester revealed that it exhibits enhanced stability compared to its non-esterified counterparts under physiological conditions. The pinacol group significantly reduces the rate of hydrolysis and protodeboronation reactions, which is crucial for maintaining its integrity during biological assays.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the coupling reaction .

Comparison with Similar Compounds

2,6-Difluorobenzeneboronic Acid Pinacol Ester (CAS: 863868-37-5)

- Structure : Lacks the hydroxymethyl group at the 3-position.

- Molecular Formula : C₁₂H₁₄BF₂O₂

- Molecular Weight : 258.05 g/mol

- Purity : 96%

3,5-Difluoro-4-hydroxybenzeneboronic Acid Pinacol Ester (CAS: 1029439-83-5)

- Structure : Features a hydroxyl (-OH) group at the 4-position instead of hydroxymethyl.

- Molecular Formula : C₁₂H₁₅BF₂O₃

- Molecular Weight : 272.06 g/mol

- Key Differences : The hydroxyl group increases acidity (pKa ~8–10), enabling pH-dependent reactivity in aqueous media. However, it may reduce stability under basic conditions compared to the hydroxymethyl group .

2,6-Difluoro-3-formylphenylboronic Acid Pinacol Ester (CAS: 2121512-61-4)

- Structure : Substitutes hydroxymethyl with a formyl (-CHO) group.

- Molecular Formula : C₁₃H₁₅BF₂O₃

- Molecular Weight : 268.06 g/mol

- Key Differences : The electron-withdrawing formyl group enhances electrophilicity of the boron center, accelerating Suzuki-Miyaura coupling rates. However, it may reduce solubility in protic solvents due to decreased hydrogen-bonding capacity .

Solubility and Solvent Compatibility

Pinacol esters generally exhibit high solubility in organic solvents due to the lipophilic pinacol moiety. For example:

- Target Compound : High solubility in acetone, THF, and dichloromethane, attributed to the hydroxymethyl group’s moderate polarity .

- 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS: 603122-52-7) : Solubility in polar aprotic solvents (e.g., DMF) is enhanced by the methoxycarbonyl group, but it is less miscible in water compared to hydroxymethyl-containing analogs .

Table 1: Solubility Comparison in Common Solvents

| Compound | Acetone | THF | Cyclohexane | Water |

|---|---|---|---|---|

| Target Compound | High | High | Low | Low |

| 2,6-Difluorobenzeneboronic Acid Ester | High | High | Moderate | <1% |

| 3,5-Difluoro-4-hydroxy Ester | Moderate | High | Low | <1% |

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

- Target Compound: The hydroxymethyl group acts as a weak electron-donating group, slightly deactivating the boron center compared to electron-withdrawing substituents (e.g., -NO₂ or -CHO). This results in moderate coupling rates but improved selectivity in complex substrates .

- 4-Nitrophenylboronic Acid Pinacol Ester : Reacts 3–5× faster with H₂O₂ due to the electron-withdrawing nitro group, demonstrating substituent-dependent kinetics .

Biological Activity

2,6-Difluoro-3-hydroxymethylphenylboronic acid pinacol ester is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C13H14B F2O3

- Molecular Weight : 250.06 g/mol

- CAS Number : 2121511-74-6

The presence of fluorine atoms in the phenyl ring enhances its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. For instance, bortezomib, a well-known boronic acid derivative, has been effective in treating multiple myeloma by targeting the proteasome pathway .

Antibacterial and Antiviral Properties

Boronic acids have also shown antibacterial and antiviral activities. The ability of these compounds to interact with various biomolecules makes them suitable candidates for developing new antimicrobial agents. Studies have demonstrated that modifications in the boronic acid structure can enhance their efficacy against resistant strains of bacteria .

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with diols present in glycoproteins and other biomolecules. This interaction can disrupt essential biological processes, such as cell signaling and metabolism .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The compound can be synthesized through palladium-catalyzed cross-coupling reactions, which provide high yields and purity .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study demonstrated that treatment with this compound resulted in significant cell death in breast cancer cells compared to untreated controls .

In Vivo Studies

Animal model studies are crucial for understanding the therapeutic potential of this compound. Preliminary results indicate that it may reduce tumor growth in xenograft models without significant toxicity to normal tissues .

Data Table: Biological Activity Overview

Q & A

Basic Question: What are the recommended synthetic routes for preparing 2,6-difluoro-3-hydroxymethylphenylboronic acid pinacol ester, and how can experimental parameters be optimized?

Methodological Answer:

A robust approach involves photoinduced decarboxylative borylation of carboxylic acid precursors. Activate the carboxylic acid as an N-hydroxyphthalimide ester, then irradiate with visible light in the presence of bis(catecholato)diboron (B₂cat₂) in an amide solvent (e.g., DMF). This method avoids transition-metal catalysts and proceeds via radical intermediates, enabling functional group tolerance . For hydroxymethyl-containing analogs, post-synthetic modifications (e.g., hydroxyl protection with silyl groups) may be required to prevent boronate ester hydrolysis. Optimize reaction time and light intensity to maximize yields, as over-irradiation can lead to byproducts.

Basic Question: How does the solubility profile of this boronic ester influence solvent selection for Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

Like structurally similar pinacol boronic esters, this compound exhibits highest solubility in chloroform and moderate solubility in ketones (e.g., acetone), but poor solubility in hydrocarbons (e.g., hexane) . For cross-coupling, use chloroform or THF as reaction solvents to ensure homogeneity. If aqueous bases (e.g., Na₂CO₃) are required, employ a biphasic system (toluene/water) with a phase-transfer catalyst. Pre-dissolve the ester in a minimal volume of chloroform before adding to the reaction mixture.

Basic Question: What analytical techniques are suitable for monitoring the reactivity of this ester with oxidizing agents like H₂O₂?

Methodological Answer:

UV-vis spectroscopy is ideal for tracking reactions with H₂O₂. Prepare a 100 μM solution of the ester in a pH 7.27 buffer and record absorbance at 290 nm (characteristic of the boronate ester). Upon H₂O₂ addition, monitor the decrease at 290 nm and the emergence of a new peak at 405 nm, indicative of boronate oxidation to phenol derivatives . Complement with ¹¹B NMR to confirm boron speciation (e.g., shift from ~30 ppm for boronate esters to ~18 ppm for boronic acids).

Advanced Question: What evidence supports a radical-mediated mechanism in its synthesis or functionalization?

Methodological Answer:

In photoinduced reactions, radical chain propagation is inferred by:

- Quenching experiments : Adding TEMPO (a radical scavenger) suppresses product formation.

- Isotopic labeling : Use of deuterated solvents (e.g., DMF-D₇) to detect H/D exchange in intermediates.

- EPR spectroscopy : Direct detection of boryl radical adducts with spin traps (e.g., PBN) . For catalytic protodeboronation, radical initiation is supported by the requirement for light or radical initiators (e.g., AIBN) .

Advanced Question: How can kinetic studies resolve discrepancies in reported reaction rates for boronate ester transformations?

Methodological Answer:

Contradictions in kinetic data often arise from solvent polarity, temperature, or substrate steric effects. To address this:

- Perform Arrhenius analysis across temperatures (e.g., 25–60°C) to calculate activation energies.

- Use stopped-flow UV-vis for rapid kinetics (<1 s timescale) in H₂O₂ reactions .

- Compare Hammett substituent constants (σ) for fluorinated vs. non-fluorinated analogs to quantify electronic effects on reaction rates.

Advanced Question: How can researchers reconcile contradictory solubility data for structurally similar boronic esters?

Methodological Answer:

Discrepancies arise from variations in crystallinity, hygroscopicity, or solvent purity. To resolve:

- Use dynamic light scattering (DLS) to detect aggregation in low-solubility solvents.

- Characterize polymorphs via X-ray diffraction; amorphous forms may exhibit higher solubility.

- Apply Redlich-Kister or NRTL models to correlate experimental solubility with solvent polarity parameters .

Advanced Question: What strategies optimize palladium-catalyzed cross-coupling efficiency with this sterically hindered boronic ester?

Methodological Answer:

- Ligand selection : Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to prevent Pd(0) aggregation and enhance oxidative addition.

- Microwave irradiation : Reduce reaction time and improve yields by accelerating transmetalation.

- Preactivation : Form the borate complex in situ with Cs₂CO₃ to enhance electrophilicity . Validate coupling efficiency via HPLC-MS to detect homocoupling byproducts.

Advanced Question: How does the fluorinated hydroxymethyl group influence steric and electronic properties in target-directed synthesis?

Methodological Answer:

The 2,6-difluoro substitution enhances electrophilicity via inductive effects, accelerating transmetalation in cross-couplings. The 3-hydroxymethyl group introduces steric hindrance, which can be mitigated by:

- Protecting groups : Convert the hydroxyl to a TBS ether for coupling, followed by deprotection with TBAF.

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict transition-state geometries and optimize substituent positioning .

Advanced Question: What precautions are critical when handling this compound under anhydrous or low-temperature conditions?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis .

- Schlenk techniques : Use for air-sensitive reactions; pre-dry glassware at 120°C.

- Karl Fischer titration : Monitor solvent water content (<50 ppm) for moisture-sensitive steps.

Advanced Question: How can researchers validate the purity and structural integrity of this boronic ester post-synthesis?

Methodological Answer:

- NMR spectroscopy : Confirm absence of protodeboronation by ¹⁹F NMR (sharp singlets for fluorinated aryl groups) and ¹¹B NMR (absence of free boronic acid signals).

- HPLC-MS : Use a C18 column with ESI+ to detect trace impurities (e.g., pinacol byproducts).

- Elemental analysis : Verify boron content (±0.3% theoretical) to confirm stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.